

Application Notes and Protocols for Protein Labeling using Bromo-PEG4-Azide

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Compound of Interest		
Compound Name:	Bromo-PEG4-Azide	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-Azide is a heterobifunctional linker designed for the site-specific modification of proteins and other biomolecules. This reagent features a bromo group at one end of a hydrophilic polyethylene glycol (PEG) spacer and a terminal azide group at the other. The bromo group serves as a reactive handle for covalent attachment to nucleophilic amino acid residues, most notably the thiol group of cysteine, through an S-alkylation reaction. The azide moiety enables the subsequent attachment of a wide array of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

The inclusion of a PEG4 spacer enhances the solubility and biocompatibility of the labeled protein, potentially reducing aggregation and immunogenicity. This two-step labeling strategy offers a high degree of specificity and versatility, making **Bromo-PEG4-Azide** a valuable tool in proteomics, drug development, and various bioconjugation applications.

Chemical and Physical Properties



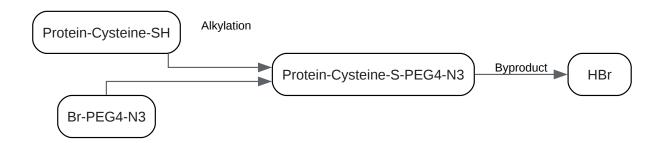
Property	Value
Chemical Formula	C10H20BrN3O4
Molecular Weight	326.19 g/mol
Appearance	Varies (typically a liquid or solid)
Solubility	Soluble in DMSO, DMF, and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.
Storage	Store at -20°C, protected from light and moisture.

Reaction Mechanism

The protein labeling process using **Bromo-PEG4-Azide** is a two-stage process. The first stage involves the alkylation of a cysteine residue by the bromo group of the reagent. The second stage is the click chemistry reaction of the azide group with an alkyne-containing molecule.

Stage 1: Cysteine Alkylation

The labeling of a protein with **Bromo-PEG4-Azide** is achieved through the specific reaction of the bromo group with the thiol side chain of a cysteine residue. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.



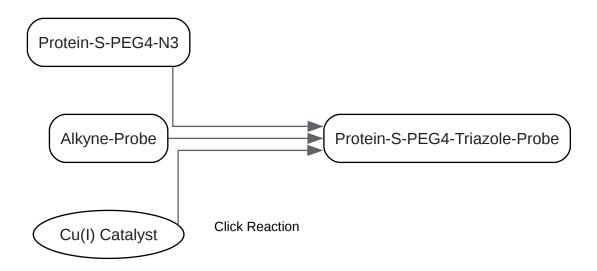
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Caption: Cysteine Alkylation Reaction.



Stage 2: Click Chemistry

Following the successful labeling of the protein with the **Bromo-PEG4-Azide** linker, the terminal azide group can be used for "click" chemistry. This allows for the attachment of a variety of alkyne-functionalized molecules, such as fluorescent dyes, biotin, or other probes for detection and analysis. The most common click chemistry reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).



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Caption: Copper-Catalyzed Click Chemistry.

Experimental Protocols

This section provides a detailed protocol for the labeling of a protein with **Bromo-PEG4-Azide**, followed by a click chemistry reaction to attach a fluorescent probe.

Materials

- Protein of interest with at least one accessible cysteine residue
- Bromo-PEG4-Azide
- Tris(2-carboxyethyl)phosphine (TCEP)
- Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-7.5



- Quenching Reagent: L-cysteine or β-mercaptoethanol
- Alkyne-functionalized fluorescent probe
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Desalting columns (e.g., PD-10)
- DMSO or DMF

Protocol 1: Cysteine-Specific Labeling with Bromo-PEG4-Azide

This protocol outlines the steps for the initial labeling of the protein with the **Bromo-PEG4-Azide** linker.

- 1. Protein Preparation and Reduction: a. Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. To reduce any existing disulfide bonds and ensure the cysteine thiol groups are available for reaction, add a 10-20 fold molar excess of TCEP to the protein solution. c. Incubate the mixture for 1 hour at room temperature. d. Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. It is crucial to remove the reducing agent as it will compete with the protein's cysteine residues for the **Bromo-PEG4-Azide**.
- 2. Labeling Reaction: a. Immediately after removing the TCEP, add a 10-50 fold molar excess of **Bromo-PEG4-Azide** to the protein solution. The **Bromo-PEG4-Azide** should be first dissolved in a minimal amount of DMSO or DMF before adding to the aqueous protein solution. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. The optimal reaction time may need to be determined empirically for each specific protein.
- 3. Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as L-c



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